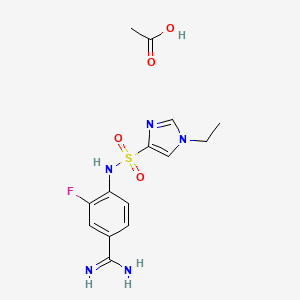
4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide,aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide, acetic acid is a versatile material used in various scientific research fields. Its unique structure enables it to be applied in drug synthesis, molecular biology studies, and catalysis reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide, acetic acid typically involves multiple steps, including the formation of the imidazole ring, sulfonamide group, and the fluorobenzene moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology
In molecular biology, the compound can be used as a probe or marker due to its specific binding properties. It can help in studying biological pathways and interactions.
Medicine
In medicine, the compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.
Industry
In the industrial sector, the compound can be used in catalysis reactions, enhancing the efficiency of chemical processes.
Mecanismo De Acción
The mechanism by which 4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide, acetic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes such as inhibition or activation of enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-ethyl-1H-imidazole-4-sulfonamido)-2-fluorobenzoic acid
- 4-(1-ethyl-1H-imidazole-4-sulfonamido)-2-fluorobenzoic acid
Uniqueness
Compared to similar compounds, 4-(1-ethyl-1H-imidazole-4-sulfonamido)-3-fluorobenzene-1-carboximidamide, acetic acid has a unique combination of functional groups that confer specific chemical and biological properties. This uniqueness makes it valuable in various scientific research applications.
Propiedades
Fórmula molecular |
C14H18FN5O4S |
|---|---|
Peso molecular |
371.39 g/mol |
Nombre IUPAC |
acetic acid;4-[(1-ethylimidazol-4-yl)sulfonylamino]-3-fluorobenzenecarboximidamide |
InChI |
InChI=1S/C12H14FN5O2S.C2H4O2/c1-2-18-6-11(16-7-18)21(19,20)17-10-4-3-8(12(14)15)5-9(10)13;1-2(3)4/h3-7,17H,2H2,1H3,(H3,14,15);1H3,(H,3,4) |
Clave InChI |
ATJOKUFBNNMQES-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(N=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(=N)N)F.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


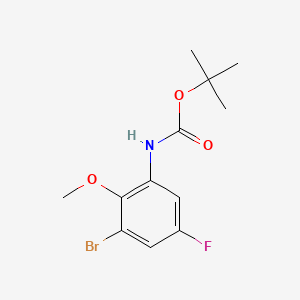


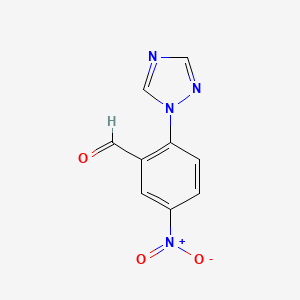
![4-Fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15306555.png)
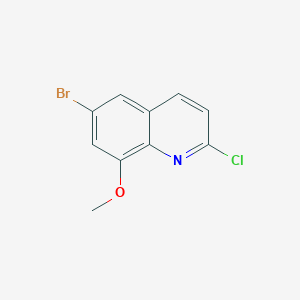
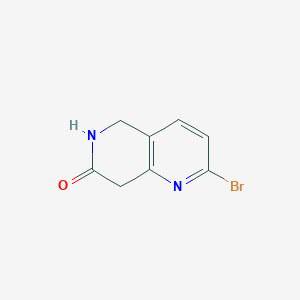
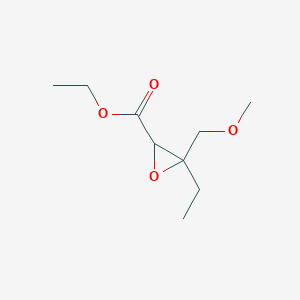

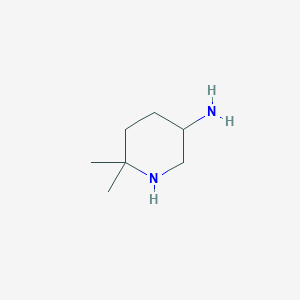

![Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate](/img/structure/B15306585.png)
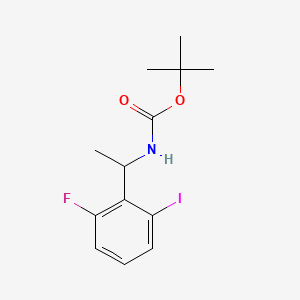
![Methyl 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate hydrochloride](/img/structure/B15306594.png)
